2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)-
Description
2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- is a heterocyclic compound featuring a pteridine core substituted with a 3,4-dimethoxyphenyl group at the 6-position and a piperazinyl moiety at the 4-position (Fig. 1). The pteridine scaffold is a bicyclic system composed of fused pyrimidine and pyrazine rings, which is often associated with diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
CAS No. |
278800-16-1 |
|---|---|
Molecular Formula |
C18H21N7O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-4-piperazin-1-ylpteridin-2-amine |
InChI |
InChI=1S/C18H21N7O2/c1-26-13-4-3-11(9-14(13)27-2)12-10-21-16-15(22-12)17(24-18(19)23-16)25-7-5-20-6-8-25/h3-4,9-10,20H,5-8H2,1-2H3,(H2,19,21,23,24) |
InChI Key |
YLTIYCQHMPTGPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N4CCNCC4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or formamide.
Introduction of the dimethoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction where a suitable dimethoxyphenyl halide reacts with the pteridine core.
Attachment of the piperazinyl group: This can be done through a nucleophilic substitution reaction where the piperazine ring is introduced to the pteridine core.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl or dimethoxyphenyl groups.
Reduction: Reduction reactions might target the pteridine core or the nitro groups if present.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, altering their activity. The piperazinyl group could facilitate binding to certain proteins, while the dimethoxyphenyl group might enhance its stability or solubility.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Curcumin Analogs with 3,4-Dimethoxyphenyl Groups
Curcumin derivatives, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e), share the 3,4-dimethoxyphenyl motif. These compounds exhibit potent antioxidant activity (IC₅₀: 8.2 µM in DPPH assay) and tyrosinase inhibition (IC₅₀: 12.4 µM), attributed to the electron-donating methoxy groups stabilizing free radicals . In contrast, the pteridinamine core of the target compound lacks the conjugated enone system of curcumin analogs, which may reduce direct radical scavenging but enhance specificity for enzyme targets like kinases or proteases.
Piperazinyl-Containing Heterocycles
Compounds such as N-(3,4-dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine () demonstrate the role of the piperazinyl group in facilitating hydrogen bonding and cation-π interactions with biological targets. For example, derivatives with piperazine moieties show ACE inhibition (IC₅₀: 5.8 µM for compound 3d in ) and HIV-1 protease inhibition (IC₅₀: 3.2 µM for compound 2e in ) . The target compound’s piperazinyl group may similarly enhance binding to proteases or neurotransmitter receptors, though its pteridine core could confer distinct steric or electronic effects.
Neurotrophic Cyclohexene Derivatives
Z. montanum-derived compounds (), such as trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, exhibit neurotrophic effects in PC12 cells (EC₅₀: 1.5 µM). The 3,4-dimethoxyphenyl group in these compounds promotes neurite outgrowth via modulation of neurotrophin signaling pathways . While the target compound’s rigid pteridine core differs from the flexible cyclohexene system, its 3,4-dimethoxyphenyl substituent may support analogous neuroprotective or neuroregenerative activities if tested in neuronal models.
Comparative Data Table
Mechanistic and Pharmacological Implications
- Antioxidant Potential: The 3,4-dimethoxyphenyl group in curcumin analogs contributes to radical stabilization, but the target compound’s pteridine core may redirect activity toward redox enzyme inhibition (e.g., xanthine oxidase) rather than direct scavenging .
- Enzyme Inhibition : Piperazinyl groups enhance binding to proteases (e.g., HIV-1 protease in compound 2e, IC₅₀: 3.2 µM) , suggesting the target compound could inhibit similar targets with improved selectivity due to its pteridine scaffold.
- Neurotrophic Activity : Structural analogs from Z. montanum highlight the 3,4-dimethoxyphenyl group’s role in neuronal signaling , warranting investigation of the target compound in neurodegenerative disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
